N-Cyclohexyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide

Description

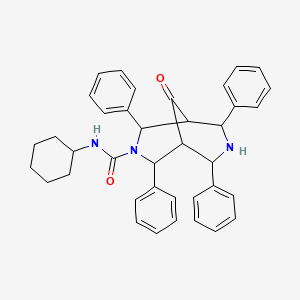

N-Cyclohexyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide belongs to the 3,7-diazabicyclo[3.3.1]nonane family, a class of bicyclic compounds with a rigid, fused-ring scaffold. This derivative features a cyclohexyl carboxamide group at position 3, four phenyl substituents at positions 2,4,6,8, and a ketone at position 7. Such modifications are designed to enhance pharmacological activity, bioavailability, and target specificity . The bicyclic core enables conformational rigidity, which is critical for receptor binding, while the tetraphenyl groups contribute to steric bulk and π-π interactions in biological systems .

Properties

CAS No. |

82058-28-4 |

|---|---|

Molecular Formula |

C38H39N3O2 |

Molecular Weight |

569.7 g/mol |

IUPAC Name |

N-cyclohexyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide |

InChI |

InChI=1S/C38H39N3O2/c42-37-31-33(26-16-6-1-7-17-26)40-34(27-18-8-2-9-19-27)32(37)36(29-22-12-4-13-23-29)41(35(31)28-20-10-3-11-21-28)38(43)39-30-24-14-5-15-25-30/h1-4,6-13,16-23,30-36,40H,5,14-15,24-25H2,(H,39,43) |

InChI Key |

XJEDJDYJFNUOLS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2C(C3C(NC(C(C2C4=CC=CC=C4)C3=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of the target compound centers on the construction of the 3,7-diazabicyclo[3.3.1]nonane ring system, followed by the introduction of the tetraphenyl substitution and the N-cyclohexyl carboxamide group. The key steps typically involve:

- Formation of the bicyclic diaza core via cyclization reactions.

- Installation of the phenyl substituents through arylation or condensation.

- Functionalization of the nitrogen atom with the cyclohexyl carboxamide moiety.

Reported Synthesis from Literature

A significant study on related 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones provides insight into the synthetic approach applicable to this compound class. The synthesis proceeds as follows:

Starting Materials : The reaction begins with appropriately substituted aryl ketones or aldehydes and diamine precursors to form the bicyclic framework.

Cyclization : Condensation of the diamine with the aryl ketones under controlled conditions leads to the formation of the bicyclic diazabicyclo[3.3.1]nonane structure. This step is often carried out under reflux in solvents such as ethanol or acetic acid, sometimes with acid catalysis to promote cyclization.

Phenyl Substitution : The tetraphenyl groups at positions 2,4,6,8 are introduced via the choice of aryl ketones or by post-cyclization arylation reactions. The aryl groups stabilize the bicyclic system and influence stereochemistry.

Introduction of the N-Cyclohexyl Carboxamide : The nitrogen atom at position 3 is functionalized with the cyclohexyl carboxamide group typically by reaction with cyclohexyl isocyanate or via carbodiimide-mediated coupling with cyclohexylamine and carboxylic acid derivatives.

Oxidation to 9-Oxo : The ketone functionality at position 9 is introduced or preserved during the cyclization steps, sometimes requiring mild oxidation conditions post-cyclization.

Specific Synthetic Example

While detailed step-by-step procedures for this exact compound are scarce, analogous compounds have been synthesized as follows:

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Diamine + Aryl ketones, AcOH, reflux | Formation of bicyclic diazabicyclo[3.3.1]nonane intermediate | Cyclization step, yields vary 60-80% |

| 2 | Cyclohexyl isocyanate, inert solvent (e.g., dichloromethane), room temperature | Formation of N-cyclohexyl carboxamide derivative | High selectivity, mild conditions |

| 3 | Mild oxidant (e.g., PCC or Swern oxidation) | Introduction of 9-oxo ketone group | Controlled oxidation to avoid over-oxidation |

Alternative Synthetic Routes

1,3-Dipolar Cycloaddition Approaches : Some bicyclic diazabicyclo compounds can be assembled via 1,3-dipolar cycloaddition reactions involving nitrones and alkenes or alkynes. This method allows stereocontrolled formation of bicyclic systems and could be adapted for the tetraphenyl substitution pattern.

Carbodiimide-Mediated Cyclization : The use of dicyclohexylcarbodiimide (DCC) to promote intramolecular cyclization after introduction of amino alcohol intermediates has been reported in related bicyclic lactam syntheses. This method could facilitate the formation of the bicyclic amide core with high stereochemical fidelity.

Purification and Characterization

- The crude product typically requires purification by recrystallization or chromatography.

- Characterization is performed by nuclear magnetic resonance spectroscopy (both ^1H and ^13C NMR), infrared spectroscopy, and mass spectrometry.

- NMR data confirm the bicyclic framework and substitution pattern, with characteristic chemical shifts for the phenyl protons and the cyclohexyl group.

Data Table Summarizing Preparation Conditions

| Parameter | Details |

|---|---|

| Starting materials | Diamines, aryl ketones, cyclohexyl isocyanate |

| Solvents | Acetic acid, ethanol, dichloromethane |

| Temperature | Reflux for cyclization; room temperature for amide formation |

| Reaction time | 6-24 hours for cyclization; 1-3 hours for amide coupling |

| Yield range | 60-85% depending on step and substrate purity |

| Purification methods | Recrystallization, column chromatography |

| Analytical techniques | ^1H and ^13C NMR, IR, MS |

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the compound.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

N-CYCLOHEXYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of N-Cyclohexyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide with its analogues:

Key Observations :

- Tetraphenyl substitution in both the target and ITA 429 contributes to high steric bulk, limiting rotatable bonds and stabilizing twin-chair or chair-chair conformations .

- Chlorinated derivatives (e.g., trichlorobenzamido) exhibit lower logP but higher polarity, favoring aqueous solubility and receptor interactions .

Conformational Analysis

The bicyclic core adopts a twin-chair conformation in N-acyl-tetraphenyl derivatives, with partial flattening at the amide nitrogen due to steric hindrance from phenyl groups . In contrast, 3,7-dimethyl derivatives (e.g., 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one) retain a rigid chair-chair conformation with equatorial N-methyl groups, as confirmed by X-ray crystallography . Substituents at position 9 (e.g., ketone, oxime, or hydroxyl groups) further modulate dihedral angles (74–75° between imide planes), influencing supramolecular interactions .

Pharmacological Activity

Key Observations :

- The target compound’s cyclohexyl group may prolong half-life compared to N-butyl (ITA 429) or N-methyl analogues due to reduced metabolic clearance .

- Chlorinated benzamido derivatives exhibit superior 5-HT3 receptor affinity, suggesting halogen bonding plays a critical role .

- β-cyclodextrin encapsulation of oxime derivatives enhances solubility, a strategy applicable to the target compound for oral delivery .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

- Methodological Answer : Systematic variation of reaction parameters (e.g., temperature: 40–80°C, solvent polarity: DMF vs. THF, catalyst loading: 0.5–2 mol%) is critical. Multi-step purification via column chromatography (hexane:EtOAc gradient) followed by recrystallization (ethanol/water) enhances purity (>98%). Comparative analysis of protecting group strategies for the cyclohexylamine moiety minimizes side reactions. Scale-dependent synthesis routes should be evaluated for reproducibility .

Q. Which analytical techniques are essential for verifying structural integrity?

- Methodological Answer : Use:

Q. How should stability studies be designed for this compound under varying conditions?

- Methodological Answer : Follow protocols including:

- Accelerated degradation (40°C/75% RH, 4 weeks) with weekly HPLC purity checks.

- Photostability under ICH Q1B guidelines (UV-vis irradiation, λ > 320 nm).

- Solution stability assessment across pH 3–9 buffers (37°C, 24h).

- Degradation product identification via LC-MS/MS .

Advanced Research Questions

Q. How can conformational flexibility of the diazabicyclo core impact biological activity?

- Methodological Answer : Employ:

- Dynamic NMR (243–343K) to study ring-flipping dynamics.

- Molecular dynamics simulations (AMBER, 100ns trajectories) for low-energy conformers.

- X-ray crystallography of multiple crystal forms to identify dominant conformations.

- Correlate conformer populations with enzyme inhibition (IC₅₀) via free-energy relationships .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Standardize assays using:

- Isogenic cell lines with controlled target expression.

- Time-resolved dose-response analyses (0.1–100μM, 0–72h).

- Orthogonal validation (FRET binding vs. cAMP functional assays).

- Batch purity analysis via ¹H NMR and multivariate statistics (PCA) .

Q. What computational strategies predict interactions with novel biological targets?

- Methodological Answer : Combine:

Q. How to address mechanistic uncertainties in its mode of action?

- Methodological Answer : Develop a multi-omics pipeline:

- Chemoproteomics (pHuTES for target engagement).

- CRISPR-Cas9 screens to identify synthetic lethal partners.

- Phosphoproteomics (TiO₂ enrichment, LC-MS/MS) for pathway analysis.

- Metabolomics (¹³C-glucose tracking in treated cells).

- Integration with cryo-EM of compound-target complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.